molecular formula C47H68O17 B1241195 Bryostatin-1

Bryostatin-1

Cat. No. B1241195
M. Wt: 905 g/mol
InChI Key: MJQUEDHRCUIRLF-SGXMQRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bryostatin 1 is a macrocyclic lactone isolated from the bryozoan Bugula neritina with antineoplastic activity. Bryostatin 1 binds to and inhibits the cell-signaling enzyme protein kinase C, resulting in the inhibition of tumor cell proliferation, the promotion of tumor cell differentiation, and the induction of tumor cell apoptosis. This agent may act synergistically with other chemotherapeutic agents. (NCI04)

Scientific Research Applications

Bryostatin-1 as a Potent Protein Kinase C Agonist and Antineoplastic Agent

Bryostatin-1, derived from marine invertebrates, is known for its significant antineoplastic activity against several tumor types. It functions as a potent agonist of protein kinase C (PKC) and has shown promising results in combination with other therapies, including vaccine testing. Its ability to sensitize some resistant cells to chemotherapy agents, enhance long-term memory, and stimulate the growth of new neural connections highlights its multifaceted potential in medical research (Kollar et al., 2014).

Development of Bryostatin Analogs for Clinical Use

The synthesis of bryostatin analogs, especially for treating cancer and Alzheimer's disease, has been a significant focus. New classes of bryostatin-inspired analogs with simplified structures have been developed to improve accessibility and potency. These analogs maintain bryostatin-like affinity to PKC, which is crucial for their therapeutic potential (Wender et al., 2014).

Bryostatin-1 in Immunology and Neurology

Bryostatin-1 has been identified as a Toll-like receptor 4 (TLR4) ligand, which plays a role in activating innate immunity. This activation leads to a unique induction of cytokines and chemokines in dendritic cells, suggesting potential uses in preventing HIV-1 infection and treating inflammatory diseases mediated by Th1 cells (Ariza et al., 2010).

Potential in HIV/AIDS Eradication and Alzheimer's Disease

Bryostatin has been identified as a lead in developing therapies for cancer, Alzheimer’s disease, and HIV/AIDS eradication. Its clinical use has been limited due to supply issues and side effects, leading to the development of analogs that effectively induce latent HIV activation and show potential as superior candidates for the eradication of HIV/AIDS (DeChristopher et al., 2012).

Unlocking Drug Potential through Synthesis and Applications

Recent advances in the synthesis and biomedical applications of bryostatins, particularly bryostatin 1, have been significant. These developments have highlighted the synthetic and biological challenges of bryostatins and provided an outlook on their future development in treating diseases like AIDS, Alzheimer's, and cancer (Wu et al., 2020).

properties

Product Name

Bryostatin-1

Molecular Formula

C47H68O17

Molecular Weight

905 g/mol

IUPAC Name

[(1S,3S,5Z,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate

InChI

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16+,30-20+,31-22+/t28-,32-,33?,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1

InChI Key

MJQUEDHRCUIRLF-SGXMQRQHSA-N

Isomeric SMILES

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/CC(O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O

Canonical SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

shelf_life

Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr.

solubility

t-Butanol > 9.2 (mg/mL)
50% Butanol/water > 3.0 (mg/mL)
PET solvent* > 2.8 (mg/mL)
Soybean oil 1.5 - 3.0 (mg/mL)
*PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)

synonyms

bryostatin 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bryostatin-1
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Reactant of Route 5
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Reactant of Route 6
Bryostatin-1

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